2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409688
InChI: InChI=1S/C9H11ClN2O2/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2
SMILES: C1COCCC1OC2=NC=CN=C2Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

CAS No.:

Cat. No.: VC13409688

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine -

Specification

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 2-chloro-3-(oxan-4-yloxy)pyrazine
Standard InChI InChI=1S/C9H11ClN2O2/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2
Standard InChI Key ZZRDLDNHMGJTAM-UHFFFAOYSA-N
SMILES C1COCCC1OC2=NC=CN=C2Cl
Canonical SMILES C1COCCC1OC2=NC=CN=C2Cl

Introduction

Key Findings

2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (PubChem CID: 58548463) is a heterocyclic organic compound characterized by a pyrazine core substituted with chlorine and a tetrahydropyranyloxy group. With a molecular formula of C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol, this compound has garnered attention in medicinal chemistry for its structural features that align with bioactive molecules targeting enzymes and receptors. Its synthesis, physicochemical properties, and potential applications in drug discovery are explored herein, supported by data from peer-reviewed publications, patents, and chemical databases .

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-chloro-3-(oxan-4-yloxy)pyrazine, reflects its pyrazine backbone substituted at positions 2 and 3 with chlorine and a tetrahydropyran-4-yloxy group, respectively. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂O₂PubChem
Molecular Weight214.65 g/molVulcanChem
SMILESC1COCCC1OC2=NC=CN=C2ClPubChem
InChIKeyZZRDLDNHMGJTAM-UHFFFAOYSA-NPubChem

The tetrahydropyranyloxy group introduces stereoelectronic effects that influence the compound’s solubility and reactivity. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms, provides a planar structure conducive to π-π stacking interactions in biological targets .

Spectral and Computational Data

  • NMR Spectroscopy: The proton NMR spectrum (DMSO-d₆) displays signals for the tetrahydropyranyl protons (δ 1.5–4.0 ppm) and pyrazine aromatic protons (δ 8.0–8.5 ppm) .

  • Mass Spectrometry: ESI-MS reveals a predominant [M+H]⁺ ion at m/z 215.0, consistent with the molecular weight.

  • 3D Conformation: Computational models predict a chair conformation for the tetrahydropyran ring, minimizing steric strain .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, plausible pathways include:

  • Nucleophilic Aromatic Substitution: Reacting 2,3-dichloropyrazine with tetrahydropyran-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to replace one chlorine atom.

  • Mitsunobu Reaction: Coupling 3-hydroxypyrazine with tetrahydropyran-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Reaction conditions (temperature, solvent, catalyst) critically impact yield and purity. VulcanChem reports optimization for gram-scale production, though specifics remain undisclosed.

Purification and Analysis

  • Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

  • LogP: Predicted value of 1.2 (ALOGPS) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility .

  • Solubility: 0.5 mg/mL in DMSO, suitable for in vitro assays.

Metabolic Stability

In silico simulations (SwissADME) indicate susceptibility to hepatic CYP3A4-mediated oxidation at the tetrahydropyran ring, necessitating prodrug strategies for oral bioavailability .

Future Directions

  • Mechanistic Studies: Elucidate SHP2 binding via X-ray crystallography.

  • Derivatization: Introduce fluorinated tetrahydropyran groups to enhance metabolic stability.

  • In Vivo Testing: Evaluate pharmacokinetics in rodent models of cancer or malaria.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator